Bienvenue dans la boutique en ligne BenchChem!

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

AMPA receptor antagonist glutamate receptor pharmacology CNS drug discovery

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS 1212061-38-5) is a heterocyclic compound belonging to the tetrahydroquinoxaline class, featuring a saturated pyrazine ring fused to a benzene core with methyl substituents at positions 2 and 3. The dihydrochloride salt form (C10H16Cl2N2, MW 235.15) offers distinct physicochemical properties compared to its free base (CAS 13311-77-8), including markedly enhanced aqueous solubility.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 1212061-38-5
Cat. No. B1421341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
CAS1212061-38-5
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESCC1C(NC2=CC=CC=C2N1)C.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H
InChIKeyYTDRKQURKMDGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride: Core Properties & Structural Context for Research Procurement


2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS 1212061-38-5) is a heterocyclic compound belonging to the tetrahydroquinoxaline class, featuring a saturated pyrazine ring fused to a benzene core with methyl substituents at positions 2 and 3 [1]. The dihydrochloride salt form (C10H16Cl2N2, MW 235.15) offers distinct physicochemical properties compared to its free base (CAS 13311-77-8), including markedly enhanced aqueous solubility . Preliminary in vitro profiling indicates measurable, albeit moderate, affinity at the AMPA subtype of ionotropic glutamate receptors (Ki 940 nM) and competitive inhibition of bovine xanthine oxidase (Ki 820 nM) [1][2]. These activities, combined with the compound's defined substitution pattern, position it as a research tool scaffold distinct from both unsubstituted tetrahydroquinoxaline and fully oxidized quinoxaline derivatives.

Why In-Class Tetrahydroquinoxalines Cannot Simply Replace 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride


Although numerous tetrahydroquinoxaline derivatives are commercially available, direct substitution without quantitative comparison carries significant risk. The specific 2,3-dimethyl substitution pattern, combined with the dihydrochloride salt form, produces a unique constellation of target binding affinities and physicochemical properties not shared by unsubstituted, N-alkyl, or fully aromatic analogs [1][2]. For instance, the free base 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8) exhibits markedly lower aqueous solubility, complicating its direct use in aqueous biological assay systems . Similarly, 1-substituted tetrahydroquinoxaline dihydrochloride salts (e.g., 1-methyl or 1-isopropyl analogs) lack the AMPA receptor affinity or xanthine oxidase inhibition profiles documented for the 2,3-dimethyl derivative. The evidence below quantifies these critical differences across key performance dimensions relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride vs. Closest Analogs


AMPA Receptor Binding Affinity: How 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride Compares to CNQX and NBQX

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride displays a measured binding affinity (Ki) of 940 nM at the human AMPA receptor subtype GluR2, determined by displacement of [3H]AMPA in HEK293 cells [1]. This represents approximately 3.1-fold lower affinity than the widely used AMPA antagonist CNQX (Ki ≈ 300 nM in comparable radioligand binding assays) and approximately 9.4-fold lower affinity than NBQX (Ki ≈ 100 nM) [2]. The moderate affinity profile renders this compound particularly suitable as a pharmacological tool where complete AMPA receptor blockade is undesirable, such as studies of receptor desensitization kinetics or partial antagonism paradigms.

AMPA receptor antagonist glutamate receptor pharmacology CNS drug discovery

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base for Biological Assay Compatibility

The dihydrochloride salt of 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits an aqueous solubility of approximately 38 mg/mL, as catalogued by Aladdin Scientific . In contrast, the free base (CAS 13311-77-8) demonstrates markedly lower aqueous solubility, reported as approximately 0.925 mg/mL (i.e., <1 mg/mL) under similar conditions . This corresponds to a more than 40-fold improvement in aqueous solubility conferred by the dihydrochloride salt form, a critical parameter for in vitro pharmacology, cell-based assays, and in vivo formulation studies.

aqueous solubility salt selection bioassay formulation

Vendor-Specified Purity and Quality Documentation: Traceability vs. Generic Sources

Fluorochem (Product Code F391850) supplies 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride at a certified purity of 95.0%, accompanied by a Safety Data Sheet (SDS) detailing comprehensive hazard and handling information (GHS07, H302, H315, H319, H335) . In comparison, many generic chemical marketplaces listing the free base (CAS 13311-77-8) provide purity claims of 97% but frequently lack batch-specific certificates of analysis or detailed impurity profiles . For procurement officers requiring documented quality metrics, the Fluorochem product offers verifiable purity specifications and MDL registration (MFCD15147454) not uniformly available across alternative sources.

purity specification quality assurance supply chain integrity

Xanthine Oxidase Inhibition: An Additional Biochemical Activity Profile Not Shared by Simpler Tetrahydroquinoxalines

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has been reported to competitively inhibit bovine xanthine oxidase with a Ki of 820 nM, as documented in the BindingDB database (BDBM50237977, CHEMBL3310952) [1]. This secondary enzymatic activity is notably absent from the reported pharmacological profiles of simpler tetrahydroquinoxaline analogs such as 1,2,3,4-tetrahydroquinoxaline (CAS 3476-89-9) and 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9), which are not recognized xanthine oxidase inhibitors [2]. The xanthine oxidase activity broadens the compound's utility beyond glutamate receptor studies, potentially supporting applications in purine metabolism research.

xanthine oxidase inhibition enzyme inhibition polypharmacology

Optimal Research Applications for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride Based on Quantitative Evidence


Moderate-Affinity AMPA Receptor Antagonism in Electrophysiology and Calcium Imaging

The measured Ki of 940 nM at human GluR2 positions 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride as a moderate-affinity AMPA receptor antagonist [1]. This is particularly suitable for patch-clamp electrophysiology or calcium imaging experiments where complete AMPA receptor blockade (as achieved by CNQX or NBQX at low micromolar concentrations) would eliminate the desired synaptic signal. The compound's dihydrochloride salt form ensures compatibility with aqueous recording solutions at concentrations up to approximately 38 mg/mL, facilitating reliable perfusion in brain slice or cultured neuron experiments .

Xanthine Oxidase Inhibition Studies in Purine Metabolism Research

The competitive inhibition of bovine xanthine oxidase (Ki 820 nM) provides a defined biochemical tool for investigating purine catabolism pathways [2]. Researchers studying hyperuricemia, gout, or ischemia-reperfusion injury can employ this compound as a structurally distinct inhibitor compared to allopurinol or febuxostat, with the added advantage of the dihydrochloride salt's high aqueous solubility for in vitro enzyme kinetic assays.

Chemical Biology Probe Development Leveraging the Tetrahydroquinoxaline Scaffold

The 2,3-dimethyl substitution pattern, combined with the fully characterized purity profile (95.0%, MDL MFCD15147454), makes this dihydrochloride salt a reliable starting material for derivatization in medicinal chemistry campaigns . Its dual activity signature (AMPA receptor binding and xanthine oxidase inhibition) can be exploited for structure-activity relationship (SAR) studies, particularly when designing bitopic or polypharmacological agents.

Quote Request

Request a Quote for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.